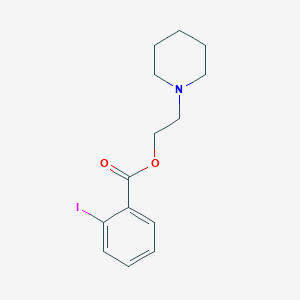
1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate, also known as MEM, is a chemical compound that belongs to the class of benzoate esters. MEM is widely used in scientific research as a tool to study the function of ion channels in the nervous system.
作用机制
1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate blocks Kv1.3 by binding to the channel pore in a voltage-dependent manner. The binding of this compound to Kv1.3 is reversible and the dissociation rate is slow, which results in a long-lasting block of the channel. This compound does not affect other potassium channels or ion channels, which makes it a highly selective blocker of Kv1.3.
Biochemical and Physiological Effects:
The blockade of Kv1.3 by this compound has several biochemical and physiological effects. By inhibiting T cell activation and proliferation, this compound can reduce the production of pro-inflammatory cytokines such as interferon-gamma and interleukin-17, which are involved in the pathogenesis of autoimmune diseases. This compound can also induce T cell apoptosis and inhibit the migration of T cells to inflammatory sites, which further reduces the immune response.
实验室实验的优点和局限性
1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate has several advantages as a research tool. It is highly selective for Kv1.3, which allows for specific modulation of T cell function. This compound has a slow dissociation rate, which results in a long-lasting block of the channel. This compound is also water-soluble, which makes it easy to administer in vitro and in vivo. However, there are also limitations to the use of this compound. This compound is a potent blocker of Kv1.3, which can result in off-target effects on other Kv channels. This compound can also affect the function of other ion channels and transporters, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate in scientific research. One direction is the development of this compound-based therapeutics for autoimmune diseases. This compound has shown promising results in preclinical studies and clinical trials for the treatment of multiple sclerosis and rheumatoid arthritis. Another direction is the use of this compound as a tool to study the role of Kv1.3 in other cell types and physiological processes. Kv1.3 is expressed in other immune cells, as well as in neurons, cardiac myocytes, and smooth muscle cells. The blockade of Kv1.3 by this compound may have effects on these cell types and processes that have yet to be explored. Finally, the development of new Kv1.3 blockers that have improved selectivity and potency may lead to new insights into the function of Kv1.3 and new therapeutic options for autoimmune diseases.
合成方法
1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate can be synthesized by the reaction of 2-methylbenzoic acid with 1-methyl-2-(4-morpholinyl)ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction occurs at room temperature and the product is obtained by simple filtration and purification.
科学研究应用
1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate is widely used in scientific research as a tool to study the function of ion channels in the nervous system. This compound is a potent and selective blocker of the voltage-gated potassium channel Kv1.3, which is expressed in T cells and plays a critical role in T cell activation and proliferation. By blocking Kv1.3, this compound can inhibit T cell activation and proliferation, which has potential therapeutic applications in autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.
属性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC 名称 |
1-morpholin-4-ylpropan-2-yl 2-methylbenzoate |
InChI |
InChI=1S/C15H21NO3/c1-12-5-3-4-6-14(12)15(17)19-13(2)11-16-7-9-18-10-8-16/h3-6,13H,7-11H2,1-2H3 |
InChI 键 |
BTBVVZWPDAVNRK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC(C)CN2CCOCC2 |
规范 SMILES |
CC1=CC=CC=C1C(=O)OC(C)CN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate](/img/structure/B294905.png)


![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)
![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)






![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)
